molecular formula C25H33ClN6O2 B14683553 Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate CAS No. 29331-20-2

Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate

Cat. No.: B14683553
CAS No.: 29331-20-2
M. Wt: 485.0 g/mol
InChI Key: KCHRRYKJVVPGIO-UHFFFAOYSA-N
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Description

Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-b]pyrazine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-b]pyrazine core, followed by the introduction of the chlorophenyl group and the diethylamino pentan-2-yl side chain. The final step involves the formation of the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a different aromatic group in place of the chlorophenyl moiety.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic uses due to its biological activity.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate can be compared to other compounds with similar structures, such as:

    Pyrido[2,3-b]pyrazine derivatives: These compounds share the same core structure and may have similar biological activities.

    Chlorophenyl-substituted compounds: These compounds feature the chlorophenyl group and may undergo similar chemical reactions.

    Carbamate esters: These compounds contain the carbamate functional group and may have similar reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

CAS No.

29331-20-2

Molecular Formula

C25H33ClN6O2

Molecular Weight

485.0 g/mol

IUPAC Name

ethyl N-[3-(4-chlorophenyl)-6-[5-(diethylamino)pentan-2-ylamino]pyrido[2,3-b]pyrazin-8-yl]carbamate

InChI

InChI=1S/C25H33ClN6O2/c1-5-32(6-2)14-8-9-17(4)28-22-15-20(30-25(33)34-7-3)23-24(31-22)29-21(16-27-23)18-10-12-19(26)13-11-18/h10-13,15-17H,5-9,14H2,1-4H3,(H2,28,29,30,31,33)

InChI Key

KCHRRYKJVVPGIO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC1=NC2=NC(=CN=C2C(=C1)NC(=O)OCC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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